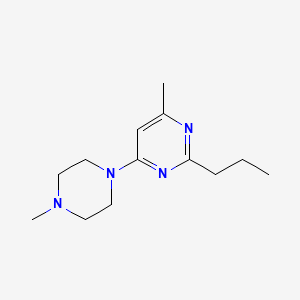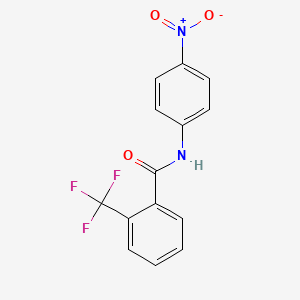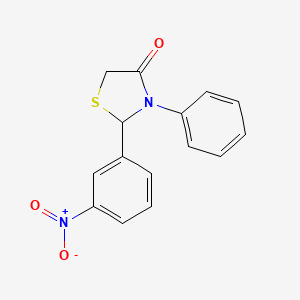![molecular formula C23H31N3 B4962310 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, also known as A-366, is a novel and potent selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Mecanismo De Acción
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, appetite, and cognition. By blocking the histamine H3 receptor, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in the regulation of cognitive function, appetite, and sleep.
Biochemical and Physiological Effects:
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing food intake and body weight, and reducing the accumulation of beta-amyloid plaques in animal models of Alzheimer's disease. 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has also been shown to reduce the negative symptoms of schizophrenia, including social withdrawal and apathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the histamine H3 receptor, which allows for the precise modulation of neurotransmitter release. However, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, including further investigation of its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. Additionally, the development of more potent and selective histamine H3 receptor antagonists could lead to the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole and its effects on the regulation of neurotransmitter release.
Métodos De Síntesis
The synthesis of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the preparation of 4-(2-adamantyl)-1-piperazine, which is then reacted with 3-bromo-1H-indole to form the desired product. The purity and yield of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can be improved through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. In Alzheimer's disease, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In schizophrenia, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the negative symptoms of the disease. In obesity, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to reduce food intake and body weight in animal models.
Propiedades
IUPAC Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJSOYTMXIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)


![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)
